MFCD02330997

Description

Significance of the Chemical Compound in Research Contexts

The significance of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine in research stems primarily from its classification as a quinazoline (B50416) derivative, a group of compounds extensively investigated for their potential as anticancer agents. mdpi.com Quinazolines are a core component of several approved drugs that target tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival. frontiersin.orgmdpi.com The overexpression or mutation of certain tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), is a hallmark of many types of cancer. nih.gov

The research interest in compounds like MFCD02330997 lies in their potential to act as inhibitors of these kinases. By blocking the activity of overactive signaling pathways, these compounds can potentially halt the growth and spread of cancer cells. nih.gov The specific substitutions on the quinazoline core of MFCD02330997, including the 3-chloro-4-fluorophenyl group, are designed to enhance its binding affinity and selectivity for target kinases. mdpi.com

Overview of Existing Research Trajectories for the Chemical Compound

Research involving N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine and its close analogs is centered on the discovery and development of novel tyrosine kinase inhibitors. This research trajectory is a continuation of the successful development of earlier generations of quinazoline-based drugs like gefitinib (B1684475) and erlotinib. frontiersin.orgnih.gov

A key area of investigation is the synthesis of new derivatives to improve potency and to overcome drug resistance, a common problem with targeted therapies. For instance, research has focused on creating irreversible inhibitors that form a covalent bond with the target kinase, leading to a more durable response. nih.gov The development of second-generation inhibitors like Afatinib, which also features a quinazoline core, has demonstrated the potential of this approach to overcome resistance mechanisms seen with first-generation drugs. mdpi.comnih.gov

Furthermore, researchers are exploring the synthesis of dual inhibitors that can target multiple kinases simultaneously, such as both EGFR and HER2. nih.gov This strategy aims to provide a broader spectrum of anticancer activity and to combat the complexity of cancer cell signaling. The synthesis of related compounds, such as N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine from a similar starting material, highlights the ongoing efforts to create a library of quinazoline derivatives for biological evaluation. researchgate.netmdpi.com

Click to view Research on Related Quinazoline Derivatives

| Compound Class | Research Focus | Key Findings |

| Quinazoline-based EGFR Inhibitors | Overcoming resistance to first-generation inhibitors. | Second-generation inhibitors like Afatinib show irreversible binding. mdpi.comnih.gov |

| Dual EGFR/HER2 Inhibitors | Targeting multiple kinases to broaden anticancer activity. | Several novel quinazoline derivatives have shown potent inhibitory activities against both EGFR and HER2. nih.gov |

| Quinazoline Hybrids | Combining the quinazoline scaffold with other pharmacophores. | Hybrids with indazole have shown potent cytotoxic activity against VEGFR-2. mdpi.com |

Current Gaps and Future Directions in Chemical Compound Research

While significant progress has been made in the development of quinazoline-based tyrosine kinase inhibitors, several challenges and opportunities for future research remain. A major gap is the emergence of new resistance mutations in cancer cells that render existing drugs ineffective. nih.gov Therefore, a primary future direction is the design and synthesis of next-generation inhibitors that can effectively target these resistant forms of kinases.

Another area of active research is the exploration of the therapeutic potential of quinazoline derivatives beyond their established role as EGFR and HER2 inhibitors. Researchers are investigating their activity against other kinase targets, such as VEGFR, which is involved in tumor angiogenesis. mdpi.com Furthermore, the application of these compounds in other diseases where kinase signaling is dysregulated is an emerging field of study. frontiersin.org

Future research will also likely focus on improving the pharmacokinetic properties of these compounds to enhance their efficacy and reduce potential side effects. The development of novel drug delivery systems and the use of advanced computational modeling to guide the design of more selective and potent inhibitors are also promising avenues for future investigation. The continuous synthesis and biological evaluation of new quinazoline derivatives, including those structurally related to MFCD02330997, will be crucial in advancing this field of research. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

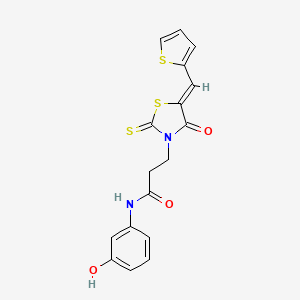

N-(3-hydroxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S3/c20-12-4-1-3-11(9-12)18-15(21)6-7-19-16(22)14(25-17(19)23)10-13-5-2-8-24-13/h1-5,8-10,20H,6-7H2,(H,18,21)/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMBYTNNYPRBFK-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)NC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of the Chemical Compound

Established Synthetic Routes for the Chemical Compound

The synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine has been approached through various established chemical strategies.

Classical Organic Synthetic Approaches

The most prevalent classical synthetic route to N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine involves a nucleophilic aromatic substitution (SNAr) reaction. This approach typically starts from a precursor molecule, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. google.com

In a common procedure, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is treated with sodium methoxide (B1231860) in methanol (B129727). The reaction mixture is heated, typically to around 70°C, for several hours. google.com Upon cooling and addition to ice water, the desired product, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, precipitates as a yellow solid and can be isolated by filtration. google.com

Another documented method involves suspending (3-Chloro-4-fluoro-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine in methanol and adding aqueous sodium hydroxide (B78521), followed by heating to 70°C. chemicalbook.com After pouring the mixture into water and stirring, the product is filtered, washed, and dried to yield N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine. chemicalbook.com

This classical approach is foundational in the multi-step synthesis of more complex molecules. For instance, the subsequent reduction of the nitro group on N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine using a reducing agent like Raney nickel or iron powder yields N4-(3-Chloro-4-fluoro-phenyl)-7-methoxy-quinazoline-4,6-diamine, a further intermediate in drug synthesis. google.comchemicalbook.com

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | Sodium methoxide | Methanol | 70°C, 4 hours | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | google.com |

| (3-Chloro-4-fluoro-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine | 50% Sodium hydroxide in water | Methanol | 70°C | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | chemicalbook.com |

Chemoenzymatic and Biocatalytic Syntheses

While specific chemoenzymatic or biocatalytic routes for the synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine are not extensively detailed in the literature, the broader class of quinazoline (B50416) derivatives has been a target for such methodologies. These approaches leverage the high selectivity of enzymes to perform specific chemical transformations.

For example, a cooperative chemoenzymatic system has been developed for the synthesis of 2-phenylquinazoline (B3120039) from benzyl (B1604629) alcohol and 2-aminobenzylamine. nih.govnih.gov This system utilizes a horse liver alcohol dehydrogenase (HLADH) as a biocatalyst and a synthetic bridged flavin analog as a bifunctional organocatalyst. nih.govnih.gov Laccases, a type of multi-copper oxidase, have also been employed in the synthesis of quinazoline and quinazolinone derivatives through cascade reactions involving aerobic oxidative cyclization. mdpi.com Lipases have been used for the kinetic resolution of quinazoline alkaloid precursors, demonstrating the potential for introducing chirality into these scaffolds. rsc.org

These general chemoenzymatic and biocatalytic strategies for the quinazoline core suggest that similar methods could be developed for the targeted synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine and its derivatives, potentially offering milder reaction conditions and improved enantioselectivity where applicable. nih.govmdpi.comrsc.org

Total Synthesis Strategies

One patented method for a related derivative starts from 7-fluoro-6-nitroquinazolin-4(3H)-one, which undergoes chlorination with thionyl chloride to form 4-chloro-7-fluoro-6-nitroquinazoline. This intermediate is then reacted with 3-chloro-4-fluoroaniline (B193440) to yield N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, the direct precursor to the methoxy-substituted target compound. google.com This multi-step approach is characteristic of total synthesis strategies where the final product is assembled piece by piece. google.com

Development of Novel Synthetic Approaches for the Chemical Compound

Research into the synthesis of quinazolines continues to evolve, with a focus on improving efficiency, reducing environmental impact, and enabling more rapid synthesis.

Green Chemistry Principles in Chemical Compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of quinazoline derivatives to minimize waste and use less hazardous substances. frontiersin.orgopenmedicinalchemistryjournal.com These approaches often involve the use of environmentally benign catalysts, solvents, and energy sources.

Recent developments in the green synthesis of quinazolines include:

Metal-free synthesis: A method using 4,6-dihydroxysalicylic acid as an organocatalyst for the oxidative condensation of o-aminobenzylamines and benzylamines has been reported, using atmospheric oxygen as the oxidant. frontiersin.orgnih.gov

Visible light-driven photocatalysis: Curcumin-sensitized titanium dioxide nanoparticles have been used as a photocatalyst in a one-pot, three-component reaction to produce quinazoline compounds under visible light. mdpi.com

Use of ionic liquids: Ionic liquids have been explored as reusable catalysts and green solvents for quinazoline synthesis. openmedicinalchemistryjournal.com

Microwave irradiation: Microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the preparation of quinazoline derivatives. nih.gov

While these green chemistry approaches have been demonstrated for the general quinazoline scaffold, their specific application to the synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine would require further research and adaptation.

Flow Chemistry and Automated Synthesis Techniques

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages for chemical synthesis, including improved safety, scalability, and reaction control. The synthesis of quinazoline derivatives has been explored using flow chemistry techniques. For instance, the nucleophilic aromatic substitution between 2-chloroquinazoline (B1345744) and benzylamine (B48309) has been successfully demonstrated in a continuous-flow setup. chim.it

The application of flow chemistry to the synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine could potentially streamline its production, particularly in the context of manufacturing its downstream pharmaceutical products. Automated synthesis platforms, often coupled with flow chemistry, could further accelerate the discovery and optimization of synthetic routes for this and related compounds.

| Approach | Key Features | Example Catalyst/Condition | Applicability to Target Compound | Reference |

|---|---|---|---|---|

| Chemoenzymatic Synthesis | High selectivity, mild conditions | Horse Liver Alcohol Dehydrogenase (HLADH) | Potential for development | nih.govnih.gov |

| Green Chemistry | Reduced waste, safer reagents | Organocatalysts, photocatalysis, ionic liquids | Adaptation of general methods required | frontiersin.orgopenmedicinalchemistryjournal.commdpi.com |

| Flow Chemistry | Improved control, scalability, safety | Continuous-flow reactors | Potential for streamlined manufacturing | chim.it |

Preparation and Characterization of Chemical Compound Derivatives and Analogs

The discovery of GSK2879552, which is a derivative of tranylcypromine (B92988) (TCP), has spurred extensive research into creating novel analogs to improve potency, selectivity, and pharmacological properties. frontiersin.orgnih.govnih.gov These efforts are central to epigenetic drug discovery, as LSD1 is a key therapeutic target overexpressed in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). mdpi.comnih.govnih.gov

Structure-directed design for LSD1 inhibitors often starts from the tranylcypromine (TCP) scaffold, which covalently binds to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govnih.gov Crystallographic analyses of early inhibitors bound to LSD1 revealed an open cleft in the enzyme's active site, suggesting that introducing larger substituents could enhance inhibitory activity and selectivity over related enzymes like monoamine oxidases (MAO-A and MAO-B). nih.gov

GSK2879552 was itself the product of such an optimization campaign, identified after screening approximately 2.5 million compounds. frontiersin.org It is a member of the piperidine (B6355638) class, featuring a (4-carboxyphenyl)methyl group and a {[(1R,2S)-2-phenylcyclopropyl]amino}methyl group, which confer high potency and selectivity. chemicalbook.com

Further research has focused on modifying this core structure for specific aims:

Improving Potency and Selectivity: Modifications to the phenyl ring and the amine group of the TCP scaffold are crucial for enhancing potency and selectivity for LSD1 over MAOs. nih.gov For instance, the development of styrenylcyclopropylamine-based inhibitors, which also target the FAD cofactor, led to compounds with sub-nanomolar potency in both biochemical and cellular assays. acs.orgnih.gov Kinetic profiling confirmed that the high potency of these analogs is driven by improved non-covalent binding (Kᵢ) prior to the irreversible covalent modification. nih.gov

Dual-Target Inhibition: Inspired by the roles of both LSD1 and histone deacetylases (HDACs) in cancer, researchers have designed dual inhibitors. By integrating the TCP scaffold with structural motifs known to inhibit HDACs, a series of TCP derivatives were synthesized, with some candidates showing potent activity against both LSD1 and HDAC1/HDAC2. mdpi.com

Exploring Different Scaffolds: To move beyond the TCP framework, researchers have designed and synthesized entirely new classes of inhibitors. One such effort produced a series of 4-(4-benzyloxy)phenoxypiperidine compounds, which act as reversible LSD1 inhibitors. mdpi.com Molecular docking studies showed these compounds adopt a U-shaped conformation within the substrate-binding region of LSD1. mdpi.com

The table below summarizes the design strategy and findings for representative LSD1 inhibitor analogs.

| Compound/Series | Core Scaffold | Design Strategy | Key Findings | Reference(s) |

| GSK2879552 | Tranylcypromine (TCP) Derivative | Optimization of TCP to improve potency and selectivity. | Potent and irreversible LSD1 inhibitor (IC₅₀ = 24 nM) with selectivity over MAOs. frontiersin.org | chemicalbook.comfrontiersin.org |

| Styrenylcyclopropylamines | Styrenylcyclopropane | Leverage the catalytic machinery of LSD1 for covalent FAD labeling. | Highly potent inhibitors (<4 nM biochemical IC₅₀) with robust cell-killing activity in AML cell lines. acs.orgnih.gov | acs.orgnih.gov |

| TCP-HDAC Dual Inhibitors | Tranylcypromine (TCP) | Hybridization of TCP scaffold with HDAC-inhibiting motifs. | Compound 7 showed good dual inhibitory activity against LSD1 (IC₅₀ = 1.2 μM) and HDACs (HDAC1 IC₅₀ = 15 nM). mdpi.com | mdpi.com |

| 4-(4-Benzyloxy)phenoxypiperidines | Phenoxypiperidine | Development of novel, reversible inhibitors. | Compound 10d showed significant reversible LSD1 inhibition (IC₅₀ = 4 μM) and high selectivity over MAOs. mdpi.com | mdpi.com |

The discovery and optimization of LSD1 inhibitors heavily rely on library synthesis and high-throughput screening (HTS) methodologies. These approaches allow for the rapid evaluation of large, diverse sets of chemical compounds to identify novel scaffolds and delineate structure-activity relationships (SAR). mdpi.com

The initial identification of GSK2879552 itself stemmed from a massive HTS campaign. frontiersin.org Following its discovery, further derivatization efforts have continued to explore the chemical space around its core structure. For example, a series of triazole-fused pyrimidine (B1678525) derivatives were designed and synthesized based on a hit from an in-house compound library, leading to the identification of a highly potent and selective reversible LSD1 inhibitor. nih.gov

Another HTS campaign of a bioactive library containing 34,000 compounds identified a thieno[3,2-b]pyrrole derivative as a competitive inhibitor of LSD1. mdpi.com Subsequent optimization of this hit compound led to a derivative with significantly improved inhibitory effects. mdpi.com Similarly, a structure-based virtual screen of a library with approximately 2 million entities, followed by biochemical screening, successfully identified a novel N′-(1-phenylethylidene)-benzohydrazide series of reversible LSD1 inhibitors. acs.org

The table below outlines various library synthesis and HTS approaches used in the discovery of LSD1 inhibitors related to the field of GSK2879552.

| Screening Approach | Library Type | Number of Compounds | Outcome/Hit Scaffold | Reference(s) |

| High-Throughput Screening | Large chemical library | ~2.5 million | Identification of GSK2879552. | frontiersin.org |

| High-Throughput Screening | Bioactive compound library | 34,000 | N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide (IC₅₀ = 2.9 μM). | mdpi.com |

| Structure-Based Virtual Screen | Small molecule library | ~2 million | N′-(1-phenylethylidene)-benzohydrazide series (hits with IC₅₀s of 200–400 nM). | acs.org |

| Library Synthesis & Screening | In-house library of triazole-fused pyrimidines | Not specified | Identification of compound 15u as a potent, selective, and reversible LSD1 inhibitor. | nih.gov |

These systematic approaches, combining large-scale synthesis with high-throughput biological evaluation, are indispensable for discovering and refining complex molecules like GSK2879552, ultimately advancing the development of targeted epigenetic therapies.

Molecular Mechanisms and Biological Activities of the Chemical Compound in Model Systems

Exploration of the Chemical Compound's Molecular Targets and Interactions

The biological effects of a chemical compound are fundamentally rooted in its interactions with molecular components of biological systems. This section delves into the specific molecular targets of N-(3-methoxy-4-methylphenyl)-2-(trifluoromethyl)benzamide, including its binding to proteins and nucleic acids, its influence on enzyme kinetics, and its engagement with cellular receptors.

Protein Binding and Modulation by the Chemical Compound

The interaction of small molecules with proteins is a cornerstone of pharmacology and molecular biology. The binding of N-(3-methoxy-4-methylphenyl)-2-(trifluoromethyl)benzamide to various proteins can modulate their function, leading to downstream cellular effects. For instance, research on similar benzamide (B126) derivatives has highlighted their potential to bind to key signaling proteins. Some benzamides have been shown to interact with kinase enzymes, which are pivotal in cellular signaling pathways that control cell growth, differentiation, and death. researchgate.net For example, a structurally related compound, CHMFL-ABL-053, was found to bind to the ABL kinase, a protein implicated in chronic myeloid leukemia. researchgate.net The binding of such compounds can occur in hydrophobic pockets of the protein, stabilized by various non-covalent interactions. acs.org

Nucleic Acid Interactions and Conformational Perturbations

While many small molecules target proteins, some can also interact with nucleic acids like DNA and RNA. These interactions can lead to changes in the conformation of the nucleic acid, potentially interfering with processes such as replication, transcription, and translation. Although direct studies on the interaction of N-(3-methoxy-4-methylphenyl)-2-(trifluoromethyl)benzamide with nucleic acids are not extensively documented, related compounds have been investigated for such properties. For example, certain oxadiazole derivatives, which share some structural similarities, have been shown to induce DNA damage pathways in cancer cells, suggesting a potential interaction with DNA. The planar aromatic rings present in the structure of N-(3-methoxy-4-methylphenyl)-2-(trifluoromethyl)benzamide could potentially intercalate between the base pairs of DNA, a common mode of interaction for flat, aromatic molecules.

Enzyme Kinetic Studies and Inhibition/Activation Mechanisms

Enzymes are crucial for catalyzing biochemical reactions, and their activity can be modulated by small molecules. Benzamide derivatives have been widely studied as enzyme inhibitors. For instance, some have been found to inhibit histone deacetylases (HDACs), enzymes that play a significant role in gene expression. The mechanism of inhibition can vary, from competitive inhibition, where the molecule competes with the substrate for the active site, to non-competitive or allosteric inhibition, where it binds to a different site on the enzyme and alters its conformation.

Studies on similar compounds indicate that the trifluoromethyl group can be crucial for potent enzyme inhibition. acs.org Kinetic assays are essential to determine the nature of this inhibition, providing key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Receptor-Ligand Interactions in In Vitro Models

Receptors are proteins that receive and transduce signals, playing a vital role in cellular communication. The binding of a ligand, such as a small molecule, to a receptor can either activate or block its function. In vitro studies using isolated receptors or cell membrane preparations are fundamental to characterizing these interactions. For example, studies on metabotropic glutamate (B1630785) receptor 5 (mGlu5) have utilized various benzamide derivatives to probe the allosteric binding sites. acs.org These studies have revealed that specific substitutions on the benzamide scaffold can dramatically alter binding affinity and efficacy. acs.org While direct receptor binding data for N-(3-methoxy-4-methylphenyl)-2-(trifluoromethyl)benzamide is limited, the structural motifs present suggest potential interactions with various receptor types.

Cellular Responses and Pathway Modulation by the Chemical Compound

The molecular interactions described above ultimately manifest as cellular responses. This section examines the effects of N-(3-methoxy-4-methylphenyl)-2-(trifluoromethyl)benzamide on cell viability and proliferation in cultured cell lines.

Cellular Viability and Proliferation Studies in In Vitro Cell Lines

A primary method for assessing the biological activity of a compound is to measure its effect on the viability and proliferation of cells in culture. Numerous studies have evaluated the anti-proliferative activity of benzamide derivatives against various cancer cell lines. researchgate.net For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were tested against human ovarian (A2780) and colon (HCT-116) cancer cell lines, with some compounds showing potent anti-proliferative effects. researchgate.net

The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is a common metric used in these studies. For example, the compound CHMFL-ABL-053 inhibited the proliferation of CML cell lines K562, KU812, and MEG-01 with GI50 values of 14 nM, 25 nM, and 16 nM, respectively. researchgate.net Such studies often reveal that the sensitivity to a compound can vary significantly between different cell lines, highlighting the importance of the cellular context.

Induction of Apoptosis and Necrosis in Cellular Models

Derivatives of 2,3-dihydro-1H-inden-1-one have been shown to induce programmed cell death, primarily apoptosis, in cancer cell lines. One such derivative, (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI), has been demonstrated to inhibit the viability of non-small cell lung cancer (NSCLC) cells in a dose-dependent manner. biorxiv.org Mechanistic studies in NCI-H1299 lung cancer cells revealed that BCI triggers the intrinsic apoptotic pathway. biorxiv.org This is characterized by the upregulation of the pro-apoptotic protein Bax and the subsequent release of cytochrome c from the mitochondria into the cytosol. biorxiv.org The release of cytochrome c leads to the activation of caspase-9 and caspase-3, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in the execution of apoptosis. biorxiv.org

Another related compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE), isolated from Phaleria macrocarpa, exhibited cytotoxic effects on HT-29 human colon adenocarcinoma cells. nih.gov Morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing, were observed following treatment with DMHE. nih.gov Further evidence from annexin (B1180172) V-FITC/PI staining confirmed that the compound induces both early and late-stage apoptosis. nih.gov

The pro-apoptotic activity of these compounds is often associated with the modulation of the Bcl-2 family of proteins. For instance, BCI treatment led to an increase in Bax expression while the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL was also affected. biorxiv.orgnih.gov

Investigation of Cell Cycle Regulation Perturbations

Several 2,3-dihydro-1H-inden-1-one derivatives have been found to interfere with the normal progression of the cell cycle, a common mechanism for anticancer agents. For example, a study on novel dihydro-1H-indene derivatives designed as tubulin polymerization inhibitors found that the most potent compound, 12d , induced cell cycle arrest at the G2/M phase in cancer cells. nih.gov This arrest is a typical outcome of disrupting microtubule dynamics, which is essential for the formation of the mitotic spindle.

Similarly, the compound 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) was shown to cause cell cycle arrest at the G0/G1 phase in HT-29 colon cancer cells in a time-dependent manner. nih.gov This indicates that the compound prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation.

The table below summarizes the effects of representative 2,3-dihydro-1H-inden-1-one derivatives on cell cycle progression in cancer cell lines.

| Compound | Cell Line | Effect on Cell Cycle |

| 12d | Cancer cell lines | G2/M phase arrest nih.gov |

| DMHE | HT-29 | G0/G1 phase arrest nih.gov |

Modulation of Gene Expression and Proteomic Profiles

The biological effects of 2,3-dihydro-1H-inden-1-one derivatives are underpinned by their ability to alter gene and protein expression profiles within cells. In studies of apoptosis induction, western blot analyses have been crucial in elucidating these changes. For instance, treatment of HT-29 cells with 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) resulted in the up-regulation of the pro-apoptotic protein Bax and the tumor suppressor p53. nih.gov Conversely, the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL was also noted to increase, suggesting a complex regulatory response. nih.gov

In the case of (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI), western blotting confirmed the processing of caspases-9 and -3, and PARP cleavage in NCI-H1299 cells, consistent with the activation of the apoptotic cascade. biorxiv.org Furthermore, an increase in the expression of the pro-apoptotic protein Bax was observed. biorxiv.org These proteomic changes are direct indicators of the molecular pathways being perturbed by the compound.

Cellular Signaling Pathway Interrogation (e.g., MAPK, PI3K/Akt)

The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are critical regulators of cell proliferation, survival, and apoptosis, and are often dysregulated in cancer. wikipedia.org Several 2,3-dihydro-1H-inden-1-one derivatives have been identified as modulators of these pathways.

(E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI) is known as a dual-specificity phosphatase 1/6 and MAPK inhibitor. biorxiv.org By inhibiting these phosphatases, BCI can influence the phosphorylation status and activity of MAPK pathway components, although the precise downstream effects were not fully detailed in the provided search results. biorxiv.org

The PI3K/Akt/mTOR pathway is another significant target. wikipedia.org While direct evidence for 4-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one is lacking, the general importance of this pathway in mediating the effects of various therapeutic agents is well-established. plos.orgwikipathways.org For instance, inhibitors of the PI3K/Akt/mTOR pathway can suppress the production of proinflammatory cytokines and are being investigated for managing inflammatory disorders. plos.org The anticancer activity of many compounds is often linked to their ability to downregulate the PI3K/Akt pathway, leading to decreased proliferation and survival of cancer cells. researchgate.net

Pharmacological Potential of the Chemical Compound in Pre-Clinical In Vitro and Ex Vivo Models

Effects of the Chemical Compound in 2D Cell Culture Models

Two-dimensional (2D) cell culture models are a fundamental tool in pre-clinical research to assess the cytotoxic and anti-proliferative effects of novel compounds. nih.govarchivesofmedicalscience.com Numerous studies have utilized this system to evaluate the potential of 2,3-dihydro-1H-inden-1-one derivatives.

A series of novel dihydro-1H-indene derivatives were evaluated for their antiproliferative activities against a panel of cancer cell lines. nih.gov The compound designated as 12d emerged as the most potent derivative, exhibiting IC₅₀ values in the nanomolar range across four different cancer cell lines, indicating significant cytotoxic potential. nih.gov

Similarly, the cytotoxic effects of various synthesized 1,3-diphenyl-3-(phenylthio)propan-1-ones and related structures, including a 2,3-dihydro-1H-inden-1-one derivative, were measured against the MCF-7 human breast cancer cell line using the MTT assay. brieflands.com The results indicated that these compounds possessed high cytotoxic activity, in some cases exceeding that of the reference drug Tamoxifen. brieflands.com

The table below presents a summary of the cytotoxic activities of selected 2,3-dihydro-1H-inden-1-one derivatives in 2D cell culture models.

| Compound | Cell Line(s) | Activity | IC₅₀ Values |

| 12d | K562, A549, HCT116, MCF-7 | Antiproliferative nih.gov | 0.028 - 0.087 µM nih.gov |

| DMHE | HT-29 | Cytotoxic nih.gov | Dose-dependent nih.gov |

| BCI | NCI-H1299, A549, NCI-H460 | Cell viability inhibition biorxiv.org | Dose-dependent biorxiv.org |

| 4a, 4h | MCF-7 | Cytotoxic brieflands.com | More potent than Tamoxifen brieflands.com |

These findings from 2D cell culture models highlight the potential of the 2,3-dihydro-1H-inden-1-one scaffold as a basis for the development of new anticancer agents.

Efficacy in 3D Spheroid and Organoid Models

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, have emerged as critical tools in drug discovery and biomedical research. vulcanchem.combioorganica.com.uasemanticscholar.org These models more accurately mimic the complex cellular interactions and microenvironments of in vivo tissues compared to traditional two-dimensional cell cultures. acs.orgnih.gov Spheroids are self-assembled cellular aggregates, often derived from cancer cell lines, that replicate the physical properties of tumors. semanticscholar.org Organoids, on the other hand, are more complex structures derived from stem cells that can self-organize to resemble the structure and function of an organ. vulcanchem.comacs.org

Despite the increasing use of these models for evaluating the efficacy of novel therapeutic agents, there is currently no publicly available data detailing the effects of the chemical compound MFCD02330997 in either 3D spheroid or organoid systems. Extensive searches of scientific literature and research databases have not yielded any studies that have investigated the efficacy of this specific compound in these advanced cell culture models.

Interactive Data Table: Efficacy of MFCD02330997 in 3D Spheroid and Organoid Models

| Model System | Cell Type | Endpoint Measured | Outcome |

| 3D Spheroid | Data Not Available | Data Not Available | Data Not Available |

| Organoid | Data Not Available | Data Not Available | Data Not Available |

Functional Studies in Isolated Tissue Preparations

Functional studies using isolated tissue preparations are a cornerstone of pharmacological research, allowing for the investigation of a compound's effect on tissue and organ function in a controlled ex vivo environment. uni-konstanz.deiaea.org This methodology, often utilizing an organ bath, can assess a range of physiological responses, including muscle contraction, and is instrumental in understanding the direct impact of a substance on tissue physiology. uni-konstanz.deresearchgate.net These preparations can be derived from various tissues, including cardiac, smooth, and skeletal muscle. iaea.org

A thorough review of existing research indicates a lack of studies on the functional effects of MFCD02330997 in isolated tissue preparations. No data is available to describe its impact on the physiological or pharmacological responses of any isolated tissue. Therefore, its activity profile in such experimental setups remains uncharacterized.

Interactive Data Table: Functional Studies of MFCD02330997 in Isolated Tissue Preparations

| Tissue Preparation | Species | Parameter Measured | Observed Effect |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Advanced Analytical Methodologies for the Chemical Compound

Spectroscopic Characterization Techniques for the Chemical Compound

Spectroscopic techniques are indispensable for probing the molecular structure of MFCD02330997 by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique insights into different aspects of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed carbon-hydrogen framework. For MFCD02330997, ¹H and ¹³C NMR are fundamental.

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

¹³C NMR reveals the number of different types of carbon atoms and their chemical environment.

Further, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, respectively, providing a complete structural map of MFCD02330997.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of MFCD02330997 and for gaining insights into its structure through fragmentation analysis. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, allowing for the determination of the elemental composition of MFCD02330997. The fragmentation pattern observed in the mass spectrum offers a molecular fingerprint, revealing the connectivity of different parts of the molecule as weaker bonds break preferentially.

| Technique | Information Obtained for MFCD02330997 |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the bonds within MFCD02330997. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to particular bond vibrations (e.g., stretching, bending). The resulting spectra serve as a unique "fingerprint" for the molecule, allowing for the identification of functional groups.

For instance, the presence of a strong absorption band around 1700 cm⁻¹ in the IR spectrum would suggest the presence of a carbonyl (C=O) group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure, particularly the presence of chromophores (light-absorbing groups) such as conjugated systems or aromatic rings.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

If MFCD02330997 is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers), Circular Dichroism (CD) spectroscopy is essential for its analysis. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules will exhibit a characteristic CD spectrum, which can be used to determine the enantiomeric purity and to study the stereochemistry of the molecule.

Chromatographic Separation and Purity Assessment of the Chemical Compound

Chromatography is a fundamental set of laboratory techniques used for the separation of mixtures. nih.gov For MFCD02330997, chromatographic methods are vital for its isolation, purification, and the assessment of its purity. These techniques are widely used in environmental and pharmaceutical analysis. mdpi.com

The choice of chromatographic technique depends on the polarity and volatility of the compound. Liquid chromatography (LC) is often employed for polar compounds, while gas chromatography (GC) is suitable for volatile substances. mdpi.com The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purity assessment of non-volatile compounds. A sample of MFCD02330997 would be injected into the HPLC system, and its components would be separated based on their affinity for the stationary phase. A detector, such as a UV-Vis detector, would then quantify the amount of the compound and any impurities present. nih.gov The result is a chromatogram, which displays peaks corresponding to the different components. The purity of MFCD02330997 can be determined by calculating the area of its corresponding peak relative to the total area of all peaks.

| Technique | Stationary Phase Example | Mobile Phase Example | Detector | Application for MFCD02330997 |

| HPLC (Reverse-Phase) | C18 silica gel | Acetonitrile/Water gradient | UV-Vis | Purity assessment, quantification. |

| Gas Chromatography (GC) | Polysiloxane | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity assessment of volatile derivatives. |

| Thin-Layer Chromatography (TLC) | Silica gel on glass plate | Ethyl acetate/Hexane | UV light or chemical stain | Rapid purity check, reaction monitoring. |

The retention factor (Rf) value in TLC, calculated by dividing the distance traveled by the solute by the distance traveled by the solvent, is a key parameter for identification. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), stands as a primary analytical technique for the quantitation and stability assessment of Edoxaban. The development of robust HPLC methods is a focal point of pharmaceutical analysis, ensuring the quality and reliability of the drug substance and its formulations.

Several studies have focused on developing and validating precise and accurate RP-HPLC methods for Edoxaban. These methods are designed to be sensitive, specific, and rapid. A common approach involves the use of a C18 column with isocratic elution. For instance, one method utilizes a mobile phase composed of acetonitrile and water in a 50:50 (v/v) ratio, delivered at a flow rate of 1 mL/min, with UV detection at 291 nm. nih.gov This particular method demonstrated a retention time for Edoxaban at 5.514 minutes. nih.gov Another developed method employed a mobile phase of 0.01 M sodium acetate buffer (pH 4.0) and acetonitrile (70:30, v/v), with a detection wavelength of 290 nm. nih.gov

Method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. Linearity is typically established over a concentration range, for example, from 8-80 µg/mL, with correlation coefficients (r²) consistently close to 0.999, indicating a strong linear relationship. nih.gov The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method, with reported values as low as 0.283 µg/ml and 0.942 µg/ml, respectively. nih.gov

Forced degradation studies are often conducted to establish the stability-indicating nature of the HPLC method. Edoxaban is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation. The developed HPLC methods have been shown to effectively separate Edoxaban from its degradation products, demonstrating their specificity and utility in stability testing.

Below is an interactive data table summarizing the parameters from various developed HPLC methods for Edoxaban analysis.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Shimpack C18 (250mm x 4.6 mm, 5µm) nih.gov | Hypersil BDS C18 (250 x 4.6 mm, 5µm) nih.gov | Hypersil ODS C18 (100mm x 4.6 mm, 5µm) plos.org |

| Mobile Phase | Acetonitrile: Water (50:50, v/v) nih.gov | 0.1M K2HPO4: Methanol (B129727) (65:35, v/v) nih.gov | Potassium di-hydrogen phosphate (pH 3.5): Acetonitrile (30:70, v/v) plos.org |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min nih.gov | 1.0 mL/min plos.org |

| Detection (λmax) | 291 nm nih.gov | 245 nm nih.gov | 230 nm plos.org |

| Retention Time | 5.514 min nih.gov | 3.785 min nih.gov | 3.677 min plos.org |

| Linearity Range | 8-80 µg/mL nih.gov | 5–200 μg/ml nih.gov | 10.5-18 µg/mL plos.org |

| LOD | 0.283 µg/mL nih.gov | 0.209 µg/ml nih.gov | 0.03 µg/mL plos.org |

| LOQ | 0.942 µg/mL nih.gov | 0.698 µg/ml nih.gov | 0.09 µg/mL plos.org |

Gas Chromatography (GC) for Volatile Derivatives

The application of Gas Chromatography (GC) for the analysis of Edoxaban is not a commonly reported method in scientific literature. GC is typically suitable for compounds that are volatile or can be converted into volatile derivatives. Edoxaban, being a relatively large and complex molecule, possesses low volatility, making its direct analysis by GC challenging.

To make a non-volatile compound amenable to GC analysis, a derivatization step is often required. This process involves chemically modifying the analyte to increase its volatility. However, there are no specific, established derivatization procedures for Edoxaban for the purpose of GC analysis found in published research. The development of such a method would require significant investigation into suitable derivatization reagents and reaction conditions that would yield a stable and volatile derivative of Edoxaban without causing its degradation. Given the availability of robust and sensitive HPLC and other analytical techniques for Edoxaban, the development of a GC-based method has not been a primary focus of research.

Capillary Electrophoresis (CE) and Hyphenated Techniques (e.g., CESI-MS)

Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), has been explored as a viable and "greener" alternative to HPLC for the determination of Edoxaban. mdpi.com CE methods offer advantages such as lower solvent consumption, reduced waste generation, and potentially faster analysis times.

A validated CZE method for the determination of Edoxaban in pharmaceutical tablets has been developed. mdpi.com The optimization of operating conditions is a critical aspect of CZE method development and includes parameters such as the concentration and pH of the background electrolyte, injection time and volume, and capillary temperature. For Edoxaban, a linear analytical range of 25-125 µg/ml has been established with a correlation coefficient greater than 0.999. mdpi.com The limits of detection and quantification for this CZE method were reported as 3.26 and 10.87 µg/ml, respectively. mdpi.com

The stability-indicating capability of the CZE method was also demonstrated by its ability to separate Edoxaban from its degradation products generated under stress conditions. mdpi.com This highlights the suitability of CZE for quality control and stability studies of Edoxaban.

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry (MS), offer enhanced selectivity and sensitivity. While Capillary Electrophoresis-Mass Spectrometry (CE-MS) and its variant, Cesium Ionization Mass Spectrometry (CESI-MS), are powerful analytical tools, their specific application to the analysis of Edoxaban is not extensively documented in the available scientific literature. However, the use of ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for the simultaneous quantification of Edoxaban and its active metabolites has been reported, underscoring the value of hyphenated techniques in the comprehensive analysis of this compound. nih.govresearchgate.net

Below is an interactive data table summarizing the parameters of a developed CZE method for Edoxaban.

| Parameter | CZE Method |

| Technique | Capillary Zone Electrophoresis (CZE) mdpi.com |

| Linearity Range | 25-125 µg/ml mdpi.com |

| Correlation Coefficient (r) | > 0.999 mdpi.com |

| LOD | 3.26 µg/ml mdpi.com |

| LOQ | 10.87 µg/ml mdpi.com |

Advanced Imaging and Microscopic Techniques Applied to the Chemical Compound

The use of advanced imaging and microscopic techniques to visualize the cellular and subcellular distribution and interactions of pharmaceutical compounds is a growing area of research. However, the application of such techniques specifically to Edoxaban is not well-documented in the current scientific literature. The following sections discuss the potential of these techniques in the context of drug analysis, while noting the absence of specific research pertaining to Edoxaban.

Fluorescence Microscopy for Cellular Localization

Fluorescence microscopy is a powerful tool for visualizing the localization of molecules within cells. This technique relies on the use of fluorescent probes that can be attached to the molecule of interest. To date, there are no published studies that describe the use of fluorescence microscopy to determine the cellular localization of Edoxaban. Such a study would require the synthesis of a fluorescently labeled Edoxaban derivative that retains its biological activity and pharmacokinetic properties. The development of such a probe would enable researchers to visualize the uptake and distribution of Edoxaban within cells, providing valuable insights into its mechanism of action.

Confocal Microscopy for Subcellular Distribution

Confocal microscopy offers higher resolution imaging compared to conventional fluorescence microscopy and allows for the three-dimensional reconstruction of images, making it ideal for studying the subcellular distribution of drugs. Similar to fluorescence microscopy, the application of confocal microscopy to study the subcellular distribution of Edoxaban has not been reported. If a suitable fluorescently labeled Edoxaban were available, confocal microscopy could be employed to determine its localization within specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This information would be invaluable for understanding the compound's interaction with intracellular targets.

Atomic Force Microscopy (AFM) for Surface Interactions

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can be used to study the topography of surfaces and the interactions between molecules at the nanoscale. In the context of pharmacology, AFM can be used to investigate the binding of a drug to its target receptor or to study the effects of a drug on the morphology of cells. There is no evidence in the scientific literature of AFM being used to study the surface interactions of Edoxaban. Such research could potentially be used to visualize the binding of Edoxaban to Factor Xa on a surface or to investigate how the drug affects the surface properties of platelets or other cells involved in the coagulation cascade.

Quantitative and Qualitative Analytical Method Validation for Research Applications

The validation of analytical methods for 2-chloro-3-(2-fluoropyridin-4-yl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine in research applications is paramount to guarantee that the data generated are precise, accurate, and reproducible. This process is typically guided by the International Conference on Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated. researchgate.netglobalresearchonline.net For a compound of this nature, which has potential applications in fields such as positron emission tomography (PET) imaging, robust analytical methods are essential for both characterization and quality control. nih.govdntb.gov.ua

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are common techniques for the analysis of pyridine derivatives. researchgate.netresearchgate.net The validation of these methods involves a comprehensive assessment of several key performance characteristics.

Specificity and Selectivity

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For 2-chloro-3-(2-fluoropyridin-4-yl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine, this would involve demonstrating that the chromatographic peak for the main compound is well-resolved from any process-related impurities or potential degradants. This is often achieved by comparing the chromatograms of the pure substance with those of spiked samples and placebo solutions.

Linearity

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically established by analyzing a series of dilutions of a standard solution of 2-chloro-3-(2-fluoropyridin-4-yl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine. The data is then statistically analyzed, often by plotting the peak area against the concentration and determining the correlation coefficient (r²) of the resulting regression line.

Table 1: Linearity Data for the HPLC Analysis of 2-chloro-3-(2-fluoropyridin-4-yl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 12,543 |

| 5 | 63,211 |

| 10 | 124,987 |

| 25 | 311,567 |

| 50 | 625,432 |

| 100 | 1,251,098 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of known amounts of the analyte spiked into a sample matrix. For 2-chloro-3-(2-fluoropyridin-4-yl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine, this would involve adding known quantities of the pure compound to a placebo mixture and analyzing the samples. The percentage recovery is then calculated.

Table 2: Accuracy (Recovery) Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 10 | 9.9 | 99.0 |

| 50 | 50.8 | 101.6 |

| 100 | 99.5 | 99.5 |

| Average Recovery (%) | 100.0 |

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Table 3: Precision Data

| Precision Level | Concentration (µg/mL) | RSD (%) |

| Repeatability (n=6) | 50 | 0.8 |

| Intermediate Precision (n=6, over 3 days) | 50 | 1.2 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com These are often determined based on the signal-to-noise ratio of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ. For a sensitive LC-MS/MS method, the LOQ for a genotoxic impurity in a similar pyridine derivative has been reported to be as low as 0.3 ppm. researchgate.netnih.gov

Table 4: LOD and LOQ Values

| Parameter | Value |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.15 µg/mL |

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, flow rate, and column temperature. The method is considered robust if the results remain within acceptable limits despite these small changes.

In addition to chromatographic methods, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for the quantitative analysis of fluorinated compounds like 2-chloro-3-(2-fluoropyridin-4-yl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine. rsc.orgfluorine1.ru The presence of a fluorine atom allows for the use of ¹⁹F qNMR, which can offer high selectivity and sensitivity with minimal background interference. rsc.org The validation of a qNMR method would involve assessing similar parameters, with a focus on the selection of an appropriate internal standard and the optimization of acquisition parameters to ensure accurate integration of signals. emerypharma.comox.ac.uk

The comprehensive validation of these analytical methodologies ensures that they are suitable for their intended purpose in the research and development of 2-chloro-3-(2-fluoropyridin-4-yl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine, providing confidence in the quality and integrity of the generated data.

Degradation Pathways and Environmental Fate of the Chemical Compound

Biochemical Degradation Pathways of the Chemical Compound

To understand the biochemical breakdown of MFCD02330997, a series of laboratory-based studies would be required. These investigations would provide insight into how biological systems might process the compound.

Enzymatic Biotransformation in In Vitro Systems

The initial step in assessing biochemical degradation involves in vitro (test tube) experiments using isolated enzymes or subcellular fractions. nih.gov Liver microsomes, which contain a high concentration of cytochrome P450 enzymes, are commonly used to evaluate the potential for oxidative metabolism. nih.gov These studies help identify the primary metabolic pathways, such as hydroxylation, oxidation, or dealkylation, and can reveal metabolic "soft spots" in the molecule's structure. nih.govnih.gov Recombinant enzyme systems can also be employed to determine which specific enzymes are responsible for the compound's metabolism. nih.gov

A typical experimental setup would involve incubating MFCD02330997 with liver microsomes or S9 fractions, along with necessary cofactors, and analyzing the mixture over time to identify any resulting metabolites. nih.gov

Microbial Degradation Mechanisms

Microorganisms play a crucial role in the breakdown of chemical compounds in the environment. taylorfrancis.comnih.gov To investigate the microbial degradation of MFCD02330997, studies would be conducted using various microorganisms, such as bacteria and fungi, isolated from environments like soil and water. nih.govfrontiersin.org These microorganisms would be cultured in the presence of MFCD02330997 to determine if they can use it as a source of carbon and energy. researchgate.net

The degradation process can occur through different mechanisms, including oxidation, reduction, hydrolysis, and hydroxylation. nih.govfrontiersin.org Identifying the intermediate and final degradation products is essential for mapping the complete degradation pathway. researchgate.net This information helps to understand how the compound might be broken down in natural ecosystems. taylorfrancis.com

Stability in Biological Milieus (e.g., cell culture media, buffer systems)

The stability of a chemical compound in various biological fluids is critical for interpreting the results of in vitro studies. nih.gov Assessments would be performed by incubating MFCD02330997 in different biological media, such as cell culture media and various buffer systems, at physiological temperatures. nih.gov The concentration of the compound would be monitored over time to determine its half-life and identify any non-enzymatic degradation products.

Environmental Degradation of the Chemical Compound

The environmental fate of a chemical is influenced by its susceptibility to degradation by physical and chemical processes in the environment.

Photolytic Degradation Studies

Photolytic degradation refers to the breakdown of a chemical by light. rjptonline.org To assess the photostability of MFCD02330997, the compound would be exposed to light sources that simulate natural sunlight, typically in the 300-800 nm range. rjptonline.org These studies are often conducted on the drug substance in both solid and solution forms to identify any photolytic degradants. rjptonline.orgeuropa.eu The ICH Q1B guideline provides a framework for conducting such photostability testing. rjptonline.org

Hydrolytic Stability Assessments

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The hydrolytic stability of MFCD02330997 would be assessed across a range of pH values (typically acidic, neutral, and alkaline) to simulate different environmental conditions. rjptonline.orgnih.gov These forced degradation studies help to establish the intrinsic stability of the molecule and identify degradation pathways that are not mediated by biological systems. rjptonline.orgmdpi.com The rate of hydrolysis and the identity of the resulting degradation products would be determined. nih.govnih.gov

Microbial Biodegradation in Environmental Matrices

The environmental persistence of the fungicide Florylpicoxamid is influenced by its susceptibility to degradation, a process where microbial activity can play a role, although chemical processes like hydrolysis are predominant. publications.gc.cacanada.ca The compound is designed to degrade rapidly after application to minimize its environmental impact. researchgate.net In environmental matrices such as soil and water, Florylpicoxamid undergoes transformation, leading to the formation of several degradation products.

Under anaerobic conditions, which can occur in flooded soils, the degradation of Florylpicoxamid's primary transformation product proceeds, leading to the formation of secondary and tertiary major transformation products. publications.gc.cacanada.ca While specific microbial species responsible for the biodegradation of Florylpicoxamid are not extensively detailed in regulatory summaries, the occurrence of degradation under these conditions points towards the involvement of anaerobic microorganisms. These conditions, however, are often transient in agricultural soils. publications.gc.cacanada.ca

The rate of degradation can be influenced by various environmental factors. For instance, studies on other pesticides have shown that soil pH, moisture, temperature, and the presence of organic matter can significantly affect microbial degradation rates. gcsaa.org Repeated applications of a pesticide can sometimes lead to enhanced degradation, where microbial populations adapt and break down the substance more rapidly. gcsaa.org

Mechanisms of Chemical Compound Degradation and Product Identification

The primary mechanism for the degradation of Florylpicoxamid in the environment is chemical hydrolysis. publications.gc.cacanada.ca This process occurs rapidly and leads to the formation of a major transformation product, identified as X12485649. publications.gc.cacanada.ca This initial hydrolysis step is a key event in the environmental fate of the parent compound.

Following the initial hydrolysis, the primary metabolite X12485649 can undergo further degradation through various pathways, influenced by environmental conditions such as pH and the presence of light. publications.gc.cacanada.ca Under conditions of high pH (pH 9) or in anaerobic soil environments, X12485649 degrades into other major transformation products. publications.gc.cacanada.ca These have been identified as X12485631, X12485473, and X696476. publications.gc.cacanada.ca The formation of X12485631 and X12485473 involves the splitting of the X12485649 molecule. publications.gc.ca

A distinct degradation pathway occurs in aquatic environments through phototransformation (aqueous photolysis). When exposed to sunlight in the surface layer of water, Florylpicoxamid can form another major transformation product, X12719657. publications.gc.cacanada.ca

The following table summarizes the identified major transformation products of Florylpicoxamid and the environmental conditions that lead to their formation.

| Parent Compound | Transformation Product | Formation Conditions | Environmental Matrix |

| Florylpicoxamid | X12485649 | Rapid Hydrolysis | Soil, Water |

| X12485649 | X12485631 | High pH (9), Anaerobic Conditions | Soil, Water |

| X12485649 | X12485473 | High pH (9), Anaerobic Conditions | Soil, Water |

| X12485649 | X696476 | Anaerobic Conditions | Soil |

| Florylpicoxamid | X12719657 | Aqueous Phototransformation | Surface Water |

Computational and Theoretical Studies of the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods, based on the principles of quantum mechanics, can predict molecular geometries, electronic structures, and the likelihood of chemical reactions.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. For a flexible molecule like N-cyclohexyl-N-methyl-2-(4-((E)-2-(naphthalen-2-yl)vinyl)phenyl)acetamide, with its rotatable bonds, a thorough conformational analysis would be necessary. This involves systematically exploring the potential energy surface of the molecule to identify all stable conformers (isomers that can be interconverted by rotation about single bonds) and determining their relative energies. The conformer with the lowest energy is the most stable and is typically used for further calculations.

Frontier Molecular Orbital Analysis

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For N-cyclohexyl-N-methyl-2-(4-((E)-2-(naphthalen-2-yl)vinyl)phenyl)acetamide, this analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Reaction Pathway Predictions

Quantum chemical calculations can also be used to model the mechanism of chemical reactions involving the compound of interest. By calculating the energies of reactants, transition states, and products, a potential energy profile for a proposed reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of the reaction. For instance, the metabolic pathways of N-cyclohexyl-N-methyl-2-(4-((E)-2-(naphthalen-2-yl)vinyl)phenyl)acetamide could be investigated by modeling its interactions with metabolic enzymes.

Molecular Docking and Dynamics Simulations of the Chemical Compound

To understand how a molecule might interact with biological systems, molecular docking and dynamics simulations are powerful tools. These methods are particularly important in drug discovery and development for predicting the binding affinity and mechanism of action of a potential drug candidate.

Protein-Ligand Docking for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is used to predict the binding mode and affinity of the ligand. In the case of N-cyclohexyl-N-methyl-2-(4-((E)-2-(naphthalen-2-yl)vinyl)phenyl)acetamide, docking studies would involve placing the molecule into the binding site of a specific protein target. The resulting binding poses would be scored based on various factors, such as intermolecular forces, to identify the most likely binding conformation and to estimate the strength of the interaction.

Molecular Dynamics Simulations for Dynamic Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer a more detailed and dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By simulating the protein-ligand complex in a realistic environment (e.g., in water), MD can be used to assess the stability of the predicted binding pose from docking studies, to identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) that stabilize the complex, and to calculate the binding free energy, which is a more rigorous measure of binding affinity.

Table of Compound Names

| Registry Number/ID | Chemical Name |

| MFCD02330997 | N-cyclohexyl-N-methyl-2-(4-((E)-2-(naphthalen-2-yl)vinyl)phenyl)acetamide |

Free Energy Calculations of Binding

The binding affinity of quinolone derivatives to their biological targets, primarily bacterial DNA gyrase and topoisomerase IV, is a critical determinant of their antibacterial efficacy. Free energy calculations, often derived from molecular docking simulations, provide quantitative estimates of this binding affinity. For the broader class of quinolones, these calculations are instrumental in predicting their inhibitory potential.

While specific free energy of binding data for 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is not extensively reported in publicly available literature, studies on structurally similar compounds offer valuable insights. For instance, molecular docking studies on derivatives of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid against Beta-ketoacyl-ACP synthase II have shown binding energies in the range of -8.9 to -9.0 kcal/mol. aip.org Another study focusing on 4-hydroxyquinoline-3-carboxylic acid derivatives utilized AutoDock for assessing binding affinity against targets like HIV-1 integrase. acs.org These computational approaches typically involve preparing the ligand and receptor structures, performing the docking simulation to predict the binding pose, and then calculating the binding energy based on a scoring function. This energy value represents the thermodynamic stability of the ligand-receptor complex.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Ligand-Based and Structure-Based SAR Analysis

Structure-Activity Relationship (SAR) studies of quinolones are crucial for understanding how different functional groups on the core scaffold influence biological activity. For 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the substituents at various positions on the quinolone ring are key to its potential antibacterial properties.

The C-6 fluorine atom is a hallmark of the fluoroquinolone class and is considered monumental for high antibacterial activity. pharmacy180.combrieflands.com This substitution significantly enhances cell penetration and affinity for DNA gyrase. rroij.com The presence of a second fluorine atom at the C-7 position in the subject compound is also significant. The substituent at C-7 is known to greatly influence the antibacterial spectrum and pharmacokinetic properties. brieflands.com While often a piperazinyl or pyrrolidinyl group is found at this position to enhance activity, the fluorine atom in MFCD02330997 would confer distinct electronic properties. rroij.com

The C-4 oxo group and the C-3 carboxylic acid group are essential for the antibacterial action of quinolones. pharmacy180.com These groups are involved in the binding to the DNA-gyrase complex. Modifications to the C-3 carboxylic acid group generally lead to a decrease or loss of antibacterial activity. pharmacy180.com The N-1 position is another critical site for modification. While the subject compound has a hydrogen at this position, substitution with groups like ethyl, cyclopropyl, or a difluorophenyl ring has been shown to result in potent antibacterial compounds. pharmacy180.com

| Position | Substituent in MFCD02330997 | General SAR Findings for Quinolones | Reference |

| N-1 | H | Alkyl or cycloalkyl groups are often essential for activity. | pharmacy180.com |

| C-3 | Carboxylic Acid | Essential for antibacterial activity. | pharmacy180.com |

| C-4 | Oxo group | Essential for antibacterial activity. | pharmacy180.com |

| C-6 | Fluorine | Greatly enhances antimicrobial potency and spectrum. | pharmacy180.combrieflands.com |

| C-7 | Fluorine | Substituents at this position affect potency and spectrum. Basic groups often enhance activity. | brieflands.com |

| C-8 | H | Fluoro or methoxy (B1213986) groups at this position can enhance potency against specific bacterial types. | pharmacy180.com |

Predictive Modeling of Biological Activities for Chemical Compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For fluoroquinolones, QSAR studies are employed to rationally design new derivatives with improved antibacterial potency. aip.orgaip.org

These models are typically developed using a set of fluoroquinolone derivatives with known antibacterial activities (e.g., Minimum Inhibitory Concentration, MIC). Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological. aip.orgaip.org

A common approach is to use multilinear regression (MLR) to build a QSAR equation that relates the biological activity to a selection of these descriptors. aip.orgaip.org For example, a QSAR study on fluoroquinolone derivatives identified the atomic charges on specific carbon and oxygen atoms, along with the LUMO energy, as key predictors of antibacterial activity. aip.orgaip.org The resulting equation can then be used to predict the MIC of new, unsynthesized analogs of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, guiding the synthesis of more potent compounds.

| QSAR Study Focus | Key Descriptors | Modeling Technique | Reference |

| Fluoroquinolone derivatives' antibacterial activity | Atomic charges (qC9, qO11, qC16, qC20), LUMO energy | Multilinear Regression (MLR) | aip.orgaip.org |

| 7-substituted fluoroquinolones | HOMO energy, Dipole moment, Charge on F at C-8 | Not specified | researchgate.net |

| Fluoroquinolones with bulky arenesulfonyl fragments | Not specified | 2D-QSAR | nih.gov |

These predictive models serve as a powerful tool in medicinal chemistry, enabling the prioritization of synthetic targets and accelerating the discovery of new antibacterial agents based on the 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold.

Emerging Research Applications and Future Perspectives for the Chemical Compound

Development of the Chemical Compound as a Molecular Probe

GSK343 was developed by GlaxoSmithKline and has been made widely available as a chemical probe, largely through the Structural Genomics Consortium (SGC), to facilitate research into the biological functions of EZH2. thesgc.org A molecular probe is a specialized small molecule designed to selectively interact with a specific biological target, thereby enabling the study of that target's function. thesgc.org GSK343 fulfills this role exceptionally well due to its high potency and selectivity.